molecular formula C17H16N2O2S2 B2974228 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896346-91-1

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No. B2974228
CAS RN: 896346-91-1
M. Wt: 344.45
InChI Key: MTCINQOURJXKBM-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, commonly referred to as MMB-2201, is a synthetic cannabinoid that has gained significant attention in scientific research. MMB-2201 is a potent agonist of the cannabinoid receptors, which are responsible for mediating the effects of cannabinoids in the body.

Scientific Research Applications

Synthesis and Derivative Studies

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide and its derivatives have been extensively researched for their synthesis and applications in various fields. For example, Abu‐Hashem et al. (2020) synthesized novel benzodifuran derivatives, including compounds related to the N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, to investigate their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Biological Activity

Studies have also explored the biological activity of compounds structurally similar to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide. Badne et al. (2011) synthesized derivatives of benzothiazole and investigated their antimicrobial properties, highlighting the potential medical applications of these compounds (Badne et al., 2011).

Therapeutic Potential

The therapeutic potential of related compounds has been a significant area of research. For instance, research by Lee et al. (2018) on 5-aroylindoles, which share structural similarities with N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, demonstrated their efficacy in ameliorating Alzheimer's disease phenotypes, showcasing the potential of these compounds in neurodegenerative disease treatment (Lee et al., 2018).

Chemical Structure Studies

Research also focuses on the chemical structure and properties of similar compounds. For example, Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives, studying their gelation behavior and structural properties, which is crucial for understanding the physical characteristics of these compounds (Yadav & Ballabh, 2020).

Anticancer Research

The anticancer properties of structurally related compounds have been investigated, as demonstrated by Havrylyuk et al. (2010), who evaluated the antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety, indicating the potential use of these compounds in cancer treatment (Havrylyuk et al., 2010).

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-10-7-8-13(21-2)14-15(10)23-17(18-14)19-16(20)11-5-4-6-12(9-11)22-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCINQOURJXKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

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